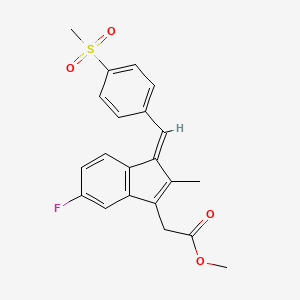
Ethyl 2-(ethoxycarbonothioylthio)acetate
Übersicht
Beschreibung
Ethyl 2-(ethoxycarbonothioylthio)acetate is an organic compound with the molecular formula C7H12O3S2. It is a yellow liquid commonly used in various chemical reactions and polymerization processes. This compound is particularly notable for its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, which is a type of controlled radical polymerization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(ethoxycarbonothioylthio)acetate can be synthesized through a reaction involving ethyl chloroacetate and potassium ethyl xanthate. The reaction typically proceeds under mild conditions, with the reactants being mixed in an appropriate solvent such as ethanol. The reaction mixture is then stirred at room temperature for several hours, followed by purification through silica gel chromatography to obtain the desired product as a yellow oil .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(ethoxycarbonothioylthio)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxycarbonothioylthio group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound to its corresponding thiol or other reduced forms.
Major Products Formed
Substitution Reactions: The major products are substituted ethyl acetates with various functional groups replacing the ethoxycarbonothioylthio group.
Oxidation Reactions: The major products include sulfoxides and sulfones.
Reduction Reactions: The major products are thiols or other reduced sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(ethoxycarbonothioylthio)acetate has a wide range of applications in scientific research, including:
Medicine: It plays a role in the development of polymer-based drug delivery systems that can release therapeutic agents in a controlled manner.
Wirkmechanismus
The mechanism of action of ethyl 2-(ethoxycarbonothioylthio)acetate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, mediating the growth of polymer chains by transferring the radical site between the growing polymer chain and the RAFT agent. This process allows for precise control over the molecular weight and architecture of the resulting polymers.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(ethoxycarbonothioylthio)acetate can be compared with other similar compounds such as:
- O-ethyl S-2-oxopropyl carbonodithioate
- O-ethyl S-2-oxo-2-phenylethyl carbonodithioate
- S-cyanomethyl O-ethyl carbonodithioate
- Dimethyl 2-(ethoxycarbonothioylthio)malonate
These compounds share similar structural features and functional groups but differ in their specific applications and reactivity. This compound is unique in its widespread use as a RAFT agent, providing superior control over polymerization processes compared to some of its analogs .
Eigenschaften
IUPAC Name |
ethyl 2-ethoxycarbothioylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S2/c1-3-9-6(8)5-12-7(11)10-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRYBQILCOFTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(=S)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466141 | |
| Record name | ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3278-34-0 | |
| Record name | ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl 2-(ethoxycarbonothioylthio)acetate enable living/controlled radical copolymerization, specifically in the context of the mentioned research?
A1: this compound belongs to a class of compounds known as xanthates. In the presence of γ-ray irradiation, these xanthates participate in a reversible addition-fragmentation chain transfer (RAFT) process. [, ] This process allows for controlled growth of polymer chains by maintaining a dynamic equilibrium between actively growing radicals and dormant species. Essentially, the xanthate acts as a "chain transfer agent", mediating the polymerization process and preventing uncontrolled termination reactions. This control is evident in the research through the successful synthesis of well-defined copolymers with controlled molecular weights and narrow distributions, as confirmed by GPC and NMR analyses. [, ]
Q2: What are the advantages of using γ-ray irradiation in conjunction with this compound for this specific copolymerization?
A2: The research utilizes 60Co γ-ray irradiation as the initiation source for the polymerization. [, ] This approach offers several advantages:
- Room Temperature Polymerization: γ-ray irradiation enables the reaction to proceed efficiently at room temperature, simplifying the experimental setup and potentially reducing side reactions. [, ]
- Control over Polymerization: When combined with this compound, γ-ray irradiation allows for fine control over the polymerization process, resulting in polymers with well-defined structures and properties. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, N-[(1S)-1-[[[(1S)-1-[(ethylamino)carbonyl]propyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B1366341.png)

![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)





![7-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1366360.png)



![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)
